molecular formula C19H16ClN5O2S B251188 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B251188
M. Wt: 413.9 g/mol
InChI Key: ORZMZUVYROBHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research applications, including the study of biochemical and physiological effects, mechanism of action, and future directions for further research.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can have a range of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the induction of apoptosis, and the suppression of angiogenesis, or the formation of new blood vessels that support tumor growth.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potential as a novel anti-cancer agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound in lab experiments is the lack of information about its toxicity and potential side effects.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the determination of the toxicity and potential side effects of this compound. Further research is also needed to determine the efficacy of this compound in clinical trials and its potential as a novel anti-cancer agent.
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a novel chemical compound that has shown potential in various scientific research applications, particularly in the field of cancer research. This compound has anti-cancer properties and can inhibit the growth of cancer cells. However, further research is needed to determine its efficacy in clinical trials and its potential as a novel anti-cancer agent.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps. The starting materials used in the synthesis include 5-chloro-2-methoxybenzoic acid, 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and N,N-dimethylformamide. The reaction is carried out under controlled conditions, and the final product is purified using column chromatography.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has shown potential in various scientific research applications. One of the primary research areas where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H16ClN5O2S/c1-10-4-5-12(18-24-25-11(2)22-23-19(25)28-18)8-15(10)21-17(26)14-9-13(20)6-7-16(14)27-3/h4-9H,1-3H3,(H,21,26)

InChI Key

ORZMZUVYROBHNZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.